2-[(4-Fluoronaphthyl)methylthio]benzoxazole
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Overview
Description
2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This compound features a benzoxazole core with a 4-fluoronaphthalen-1-ylmethylsulfanyl substituent, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-fluoronaphthalen-1-ylmethylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetone, with anhydrous potassium carbonate as the base . The mixture is refluxed for a specific period to ensure complete reaction, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-aminophenol derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Benzimidazole derivatives: Structurally related and also known for their antimicrobial and anticancer properties.
Thiazole derivatives: Another class of heterocyclic compounds with comparable applications.
Uniqueness
2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzoxazole stands out due to its unique substituent, which may enhance its biological activity and specificity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C18H12FNOS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H12FNOS/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2 |
InChI Key |
HEFFHWKVFXCAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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